Cas no 896697-81-7 (2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide)

2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide 化学的及び物理的性質
名前と識別子
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- 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
- 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetamide
- 2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide
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- インチ: 1S/C25H23N5O5S2/c26-37(32,33)18-8-5-16(6-9-18)11-12-27-23(31)14-36-25-29-20-4-2-1-3-19(20)24(30-25)28-17-7-10-21-22(13-17)35-15-34-21/h1-10,13H,11-12,14-15H2,(H,27,31)(H2,26,32,33)(H,28,29,30)
- InChIKey: GPIYHAYVLVAYQC-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)CCNC(CSC1=NC2C=CC=CC=2C(=N1)NC1C=CC2=C(C=1)OCO2)=O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 866
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 179
2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-4636-4mg |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-2μmol |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-15mg |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-20mg |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-20μmol |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-5μmol |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-10mg |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-25mg |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-10μmol |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-4636-2mg |
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
896697-81-7 | 2mg |
$59.0 | 2023-09-08 |
2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamideに関する追加情報
Research Brief on 2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide (CAS: 896697-81-7)
The compound 2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide (CAS: 896697-81-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique quinazoline scaffold and sulfonamide moiety, has been the subject of several studies investigating its potential therapeutic applications, particularly in oncology and inflammation-related disorders.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that this compound exhibits potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 12.3 nM. The presence of the benzodioxol group at the 4-position of the quinazoline ring appears to significantly enhance binding affinity to the ATP pocket of EGFR, while the sulfamoylphenyl moiety contributes to improved solubility and pharmacokinetic properties.
A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound shows remarkable selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR, with a selectivity ratio of 28:1. This characteristic makes it particularly interesting for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors. Molecular docking simulations revealed that the sulfanylacetamide linker adopts a unique conformation that optimally interacts with the gatekeeper residue in the mutant EGFR.
Pharmacokinetic evaluations conducted in rodent models (European Journal of Pharmaceutical Sciences, 2024) demonstrated favorable oral bioavailability (67%) and a half-life of 8.2 hours. The compound showed good blood-brain barrier penetration, suggesting potential applications for CNS malignancies. However, researchers noted that metabolic stability could be further improved, as cytochrome P450-mediated oxidation of the benzodioxole ring was observed.
Current research directions focus on optimizing the lead structure to enhance metabolic stability while maintaining its excellent kinase inhibition profile. Several analogs have been synthesized by modifying the sulfamoylphenyl group or replacing the benzodioxole moiety with other heterocycles. Preliminary results from these structure optimization efforts are expected to be published in late 2024.
896697-81-7 (2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide) 関連製品
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